molecular formula C7H8N2O B7795898 2-Amino-1-(pyridin-3-yl)ethanone

2-Amino-1-(pyridin-3-yl)ethanone

Cat. No.: B7795898
M. Wt: 136.15 g/mol
InChI Key: RGUUBRUFWMBQOW-UHFFFAOYSA-N
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Description

2-Amino-1-(pyridin-3-yl)ethanone is an organic compound that features a pyridine ring substituted with an amino group and an ethanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1-(pyridin-3-yl)ethanone typically involves the reaction of 3-pyridinecarboxaldehyde with ammonia or an amine source under controlled conditions. One common method is the reductive amination of 3-pyridinecarboxaldehyde using ammonia and a reducing agent such as sodium cyanoborohydride. The reaction is usually carried out in a solvent like methanol or ethanol at room temperature .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and solvent choice. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-(pyridin-3-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ethanone moiety to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents used in these reactions.

    Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can be used to introduce halogen atoms into the molecule.

Major Products Formed

    Oxidation: Pyridine-3-carboxylic acid or pyridine-3-ketone derivatives.

    Reduction: 2-Amino-1-(pyridin-3-yl)ethanol.

    Substitution: Halogenated pyridine derivatives.

Scientific Research Applications

2-Amino-1-(pyridin-3-yl)ethanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-1-(pyridin-3-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites of enzymes, while the pyridine ring can participate in π-π interactions with aromatic residues. These interactions can modulate the activity of the target proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    2-Amino-1-(pyridin-2-yl)ethanone: Similar structure but with the amino group at the 2-position of the pyridine ring.

    2-Amino-1-(pyridin-4-yl)ethanone: The amino group is at the 4-position of the pyridine ring.

    2-Amino-1-(pyridin-3-yl)propanone: Contains an additional methyl group on the ethanone moiety.

Uniqueness

2-Amino-1-(pyridin-3-yl)ethanone is unique due to its specific substitution pattern, which influences its reactivity and interaction with biological targets. The position of the amino group on the pyridine ring can significantly affect the compound’s chemical properties and biological activity .

Properties

IUPAC Name

2-amino-1-pyridin-3-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O/c8-4-7(10)6-2-1-3-9-5-6/h1-3,5H,4,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGUUBRUFWMBQOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C(=O)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60445271
Record name 2-amino-1-(pyridin-3-yl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60445271
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51746-82-8
Record name 2-amino-1-(pyridin-3-yl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60445271
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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